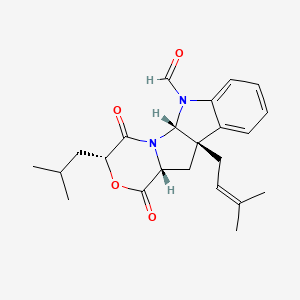

Mollenine B

Description

Overview of Fungal Secondary Metabolites and Alkaloids

Fungi are prolific producers of a vast array of organic compounds known as secondary metabolites. asm.org Unlike primary metabolites, which are essential for the normal growth, development, and reproduction of the organism, secondary metabolites are not directly involved in these fundamental processes. wikipedia.org Instead, they often mediate ecological interactions, providing the producing organism with a selective advantage in its environment. wikipedia.org These molecules exhibit an incredible diversity of chemical structures and biological activities. asm.org Fungal secondary metabolites can be broadly categorized into major classes, including polyketides, non-ribosomal peptides, terpenes, and alkaloids. nih.govfrontiersin.org

Alkaloids are a significant class of naturally occurring chemical compounds which contain at least one nitrogen atom. nih.gov In fungi, these nitrogenous compounds are often derived from amino acids through complex biosynthetic pathways. nih.gov Fungal alkaloids are well-known for their wide range of pharmacological and biological properties, including antibacterial, antifungal, antiviral, and cytotoxic activities. asm.orgnih.gov Historically, fungal metabolites have been an indispensable source of life-saving medicines, most famously exemplified by the discovery of penicillin, a β-lactam antibiotic. asm.org Marine and endophytic fungi, in particular, are recognized as rich sources of bioactive alkaloids. nih.govnih.gov

Significance of Dioxomorpholine Architecture in Natural Product Chemistry

Within the vast structural diversity of fungal alkaloids, certain core chemical scaffolds appear more frequently than others. The dioxopiperazine (DKP) ring system, for example, is a common feature in many fungal metabolites. rsc.orgrsc.org In contrast, the related diketomorpholine (DKM), or morpholine-2,5-dione, structure is a much rarer occurrence in nature. rsc.orgacs.org This six-membered ring, containing both a lactam (amide) and a lactone (ester) moiety, belongs to the cyclodepsipeptide family. acs.org

The uncommon nature of the dioxomorpholine architecture makes natural products containing this scaffold subjects of significant interest in the field of natural product chemistry. rsc.orgsoton.ac.uk Their unique structure often correlates with interesting biological activities. For instance, the dioxomorpholine-containing natural product bassiatin (B1244138) has demonstrated insecticidal properties. acs.org The study of these molecules, including their isolation, structure elucidation, and chemical synthesis, provides valuable insights into novel biosynthetic pathways and offers unique templates for the development of new therapeutic agents. rsc.orgacs.org Mollenine B is a prominent example of a natural product featuring this rare dioxomorpholine core fused to a complex polycyclic indole (B1671886) alkaloid system. rsc.orgacs.org

Historical Context of this compound Discovery and Isolation

This compound was first reported in 1998 by Gloer and co-workers. rsc.orguiowa.edu It was discovered and isolated alongside its analogue, Mollenine A, from the sclerotioid ascostromata (fruiting bodies) of the fungus Eupenicillium molle (strain NRRL 13062). uiowa.eduscielo.br The initial structural determination was carried out using analysis of NMR (Nuclear Magnetic Resonance) data. uiowa.edu These compounds were identified as unprecedented prenylated alkaloids possessing a rare diketomorpholine (DKM) skeleton. rsc.org

The initial assignment of the absolute stereochemistry of Mollenine A, and by extension this compound, was based on chemical degradation studies. rsc.orgscielo.br However, years later, these initial stereochemical assignments were challenged and ultimately corrected through total synthesis. rsc.orgrsc.orgscielo.br In 2017, the first total synthesis of both Mollenine A and this compound was accomplished. rsc.orgrsc.org During this process, researchers found that the spectroscopic data of the synthesized compound did not match the data reported for the natural product. rsc.org This discrepancy led to the synthesis of a different stereoisomer, which proved to be identical to the natural compound. scielo.br Through this synthetic effort, combined with detailed analysis of spectroscopic data and electronic circular dichroism (ECD) calculations, the absolute configuration of this compound was revised and unambiguously established as (3S,6S,14S,16S). scielo.brscielo.brresearchgate.net This correction of the compound's three-dimensional structure was a critical step in understanding its precise chemical nature.

Structure

3D Structure

Properties

Molecular Formula |

C23H28N2O4 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

(1S,4R,7R,9S)-9-(3-methylbut-2-enyl)-4-(2-methylpropyl)-3,6-dioxo-5-oxa-2,16-diazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-16-carbaldehyde |

InChI |

InChI=1S/C23H28N2O4/c1-14(2)9-10-23-12-18-21(28)29-19(11-15(3)4)20(27)25(18)22(23)24(13-26)17-8-6-5-7-16(17)23/h5-9,13,15,18-19,22H,10-12H2,1-4H3/t18-,19-,22+,23+/m1/s1 |

InChI Key |

XHYHTGJZXZEXDW-VKGYTVAMSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N2[C@H](C[C@@]3([C@H]2N(C4=CC=CC=C43)C=O)CC=C(C)C)C(=O)O1 |

Canonical SMILES |

CC(C)CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C=O)CC=C(C)C)C(=O)O1 |

Synonyms |

mollenine B |

Origin of Product |

United States |

Isolation and Initial Characterization of Mollenine B from Fungal Sources

Cultivation and Fermentation Methodologies for Eupenicillium molle

The production of Mollenine B was achieved through the cultivation of Eupenicillium molle (strain NRRL 13062). acs.org The specific fungal structures from which the compound was isolated are the ascostromata, which are specialized, resilient bodies analogous to sclerotia that help the fungus survive harsh environmental conditions. acs.org

To generate these ascostromata for chemical analysis, a solid substrate fermentation method was employed. The fungus was cultured on corn kernels, a nutrient-rich solid medium that supports the growth and secondary metabolite production of Eupenicillium molle. acs.org This technique allows for the large-scale production of the fungal biomass necessary for the subsequent extraction of metabolites. acs.org The use of solid substrate fermentation mimics the natural growth conditions of many fungi and can stimulate the production of unique secondary metabolites not always observed in liquid culture.

Extraction and Purification Techniques for this compound

Following the fermentation process, the dried ascostromata of E. molle were subjected to a multi-step extraction and purification protocol to isolate this compound. acs.org

The initial step involved the extraction of the crude metabolites from the fungal biomass. A sample of intact, dry ascostromata (135 g) was extracted at room temperature (25 °C) using hexane (B92381) as the solvent. acs.org After the solvent was removed, 4.7 g of a crude extract was obtained. acs.org

This crude extract was then fractionated using column chromatography. A portion of the extract (1.08 g) was loaded onto a Sephadex LH-20 column. acs.org The elution was carried out using a solvent mixture of dichloromethane (B109758) and methanol (B129727) (CH2Cl2-MeOH, 1:1 ratio). acs.org Fractions were collected and analyzed using Thin-Layer Chromatography (TLC) to identify those containing similar compounds. acs.org

The fractions containing the compounds of interest were further purified using preparative reversed-phase High-Performance Liquid Chromatography (HPLC). acs.org This high-resolution separation technique utilized an 80% acetonitrile-water (CH3CN-H2O) mobile phase. Through this process, this compound was successfully isolated as a pure compound (1.2 mg), with a retention time (t_R) of 14.5 minutes. acs.org

| Purification Step | Technique | Details | Outcome |

| 1. Extraction | Solvent Extraction | Fungal ascostromata extracted with hexane at 25 °C. | Crude hexane extract (4.7 g from 135 g of ascostromata). acs.org |

| 2. Fractionation | Column Chromatography | Sephadex LH-20 column; eluent: CH2Cl2-MeOH (1:1). | Separation of crude extract into fractions based on polarity. acs.org |

| 3. Final Purification | Preparative RP-HPLC | Mobile phase: 80% CH3CN-H2O. | Pure this compound (1.2 mg) with t_R = 14.5 min. acs.org |

Initial Spectroscopic Data Collection for Compound Characterization

The definitive structure of this compound was established through the application of various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.org The structural analysis was performed in conjunction with its co-isolated analogue, Mollenine A.

High-Resolution Electron Impact Mass Spectrometry (HREIMS) was instrumental in determining the molecular formula for the related compound, Mollenine A, as C22H28N2O3. acs.org The structure of this compound was determined to be closely related. Analysis of NMR data revealed that the key difference in this compound was the presence of a formyl group. acs.org A crucial piece of evidence was an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which showed a correlation from the formyl proton to carbon C-8. This indicated that the formyl group had replaced the amine hydrogen atom present in Mollenine A. acs.org

Based on this spectroscopic evidence, the structure of this compound was assigned. The relative and absolute stereochemistry of this compound was presumed to be analogous to that of Mollenine A due to their similar NMR characteristics. acs.org

| Spectroscopic Technique | Purpose | Key Finding for this compound Characterization |

| HREIMS | Molecular Formula Determination | Used to establish the molecular formula of the closely related Mollenine A. acs.org |

| 1D NMR (¹H, ¹³C) | Structural Fragment Identification | Provided initial data on proton and carbon environments. |

| 2D NMR (COSY, HMQC, HMBC) | Structural Elucidation | HMBC correlation between a formyl proton and C-8 confirmed the structure. acs.org |

Advanced Structural Elucidation and Stereochemical Assignment of Mollenine B

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering unparalleled insight into the carbon-hydrogen framework. scielo.org.mx By analyzing the behavior of atomic nuclei in a magnetic field, various NMR experiments can map out direct and long-range connections between atoms, ultimately leading to a complete structural assignment. columbia.edulibretexts.org

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. libretexts.org Initial analysis of the ¹H NMR spectrum for Mollenine B showed it was remarkably similar to that of its co-isolated analogue, Mollenine A. acs.org The key difference, however, was the absence of an amine (NH) proton signal, which was present in Mollenine A. Instead, the this compound spectrum featured a distinct, deshielded singlet at a chemical shift of δ 9.01. acs.org This specific chemical shift is highly characteristic of a formyl proton (-CHO), suggesting that this compound was the N-formyl derivative of Mollenine A. acs.org

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy details the chemical environments of the carbon atoms in the structure. libretexts.orgstudymind.co.uk The ¹³C NMR spectrum of this compound provided direct evidence for the formyl group proposed by ¹H NMR analysis. A distinct signal was observed at a downfield chemical shift of δ 161.7. acs.org The significant deshielding of this carbon is consistent with a carbonyl carbon of a formamide, thus supporting the presence of an N-formyl group. acs.org The combination of ¹H and ¹³C NMR data strongly indicated that this compound differed from Mollenine A by the substitution of an amine hydrogen with a formyl group. acs.org

| Technique | Key Signal (δ) | Assignment | Reference |

| ¹H NMR | 9.01 ppm (singlet) | Formyl Proton (CHO) | acs.org |

| ¹³C NMR | 161.7 ppm | Formyl Carbon (CHO) | acs.org |

While 1D NMR spectra identify the types of protons and carbons present, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between them.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edulibretexts.org For this compound, HMQC analysis confirmed the direct bond between the formyl proton at δ 9.01 and the formyl carbon at δ 161.7. acs.org This provided unequivocal evidence linking the two key signals observed in the 1D NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically over two to three bonds) between protons and carbons. columbia.edulibretexts.org In the structural analysis of this compound, a critical HMBC correlation was observed between the formyl proton (δ 9.01) and carbon C-8. acs.org This correlation definitively established that the formyl group was attached to the nitrogen atom within the dioxomorpholine ring system, confirming the structure of this compound as the N-formyl derivative of Mollenine A. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.ilnih.gov This information is vital for determining the relative stereochemistry of a molecule. scielo.br The relative stereochemistry of this compound was initially deduced from NOESY analysis and was presumed to be analogous to that of Mollenine A. acs.orgscielo.br Subsequent total synthesis and further spectroscopic analysis later led to a definitive assignment of the absolute stereochemistry for both Mollenine A and B as 3S,6S,14S,16S. scielo.brresearchgate.net

Carbon-13 (13C) NMR Spectroscopy for this compound

Mass Spectrometry (MS) Applications in this compound Structural Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing essential information about a molecule's weight and elemental composition. github.io

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. researchgate.net While the initial discovery of this compound utilized High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), HRESIMS is a modern, sensitive technique that serves the same purpose. acs.org The analysis indicated that the molecular ion of this compound was 28 mass units larger than that of Mollenine A, corresponding to an additional CO unit. acs.org The high-resolution data established the molecular formula for this compound as C23H28N2O4. acs.org This formula was consistent with the structural features deduced from the comprehensive NMR analysis.

| Technique | Result | Derived Information | Reference |

| HRFABMS | Molecular ion 28 mass units larger than Mollenine A | Addition of a CO unit | acs.org |

| HRFABMS | Precise mass measurement | Molecular Formula: C23H28N2O4 | acs.org |

The discovery of novel natural products like this compound often begins with the analysis of a complex biological extract. frontiersin.org UHPLC-DAD-HRMS is a powerful hyphenated technique ideally suited for this task. nih.govpensoft.net UHPLC provides rapid and high-resolution separation of the individual components within a mixture. frontiersin.org As each compound elutes from the chromatography column, it passes through a Diode Array Detector (DAD), which records its UV-visible absorbance spectrum, offering preliminary information about the compound class. nih.gov Subsequently, the eluent is directed into a High-Resolution Mass Spectrometer (HRMS), which provides a highly accurate mass measurement and fragmentation data for each separated component. frontiersin.orgnih.gov This combination of techniques allows for the rapid identification of known compounds in an extract by comparing their retention times, UV spectra, and mass data against databases, while simultaneously flagging potentially new compounds, like this compound, for further isolation and detailed structural elucidation. frontiersin.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Chiroptical Methods for Absolute Configuration Determination and Reassignment

The initial assignment of the absolute configuration of this compound was based on the assumption that it was analogous to its co-isolated counterpart, Mollenine A. scielo.br However, subsequent investigations involving total synthesis revealed discrepancies, necessitating a stereochemical reassignment. scielo.brrsc.org Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, were instrumental in this revision. scielo.br These techniques, particularly when combined with quantum-mechanical calculations, provide a powerful and reliable means for the unambiguous determination of absolute configurations in complex natural products. scielo.brscielo.br

Electronic Circular Dichroism (ECD) Spectroscopy and Computational Analysis

Electronic Circular Dichroism (ECD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, was a key technique in correcting the stereochemistry of the mollenines. scielo.brscielo.br The reassignment of this compound's absolute configuration was supported by a comparison of experimental ECD spectra with spectra generated through computational analysis for the synthesized compounds. scielo.brscielo.br

The general approach involves several critical steps. First, a conformational search is performed to identify all low-energy conformers of the molecule. mdpi.commdpi.com Then, for each significant conformer, the ECD spectrum is calculated using quantum chemical methods, most commonly Time-Dependent Density Functional Theory (TDDFT). mdpi.comnih.govfrontiersin.org Finally, the individual calculated spectra are averaged according to the Boltzmann population of each conformer to produce a final theoretical spectrum. mdpi.commdpi.com This computed spectrum is then compared with the experimentally measured spectrum. A good match between the experimental and calculated spectra for a specific enantiomer allows for a confident assignment of the absolute configuration. mdpi.com For ECD analysis to be effective, the molecule must possess suitable UV/Vis chromophores. scielo.br In the case of the mollenines, the indole (B1671886) and diketomorpholine moieties serve as the necessary chromophores. soton.ac.uk The successful application of ECD calculations in the reassignment of Mollenine A provided strong evidence for the corrected structure of this compound. scielo.brscielo.br

| Parameter | Description |

| Technique | Electronic Circular Dichroism (ECD) Spectroscopy |

| Principle | Measures differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. |

| Computational Method | Time-Dependent Density Functional Theory (TDDFT) is the most common method for calculating ECD spectra. mdpi.comfrontiersin.org |

| Analysis Workflow | 1. Comprehensive conformational search. 2. Geometry optimization of stable conformers. 3. Calculation of ECD spectra for each conformer. 4. Boltzmann-weighting and averaging of spectra. mdpi.commdpi.com 5. Comparison of the final calculated spectrum with the experimental spectrum. |

| Requirement | Presence of a chromophore that absorbs in the UV-Visible range. scielo.br |

| Application to this compound | Used in conjunction with total synthesis and NMR data to reassign the absolute configuration, correcting the initial assumption. scielo.brscielo.br |

Vibrational Circular Dichroism (VCD) Spectroscopy and Theoretical Calculations

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. gaussian.com It provides detailed stereochemical information based on the vibrational transitions within a molecule. gaussian.comrsc.org A VCD study involves a combination of experimental spectral measurement and theoretical calculations, typically using Density Functional Theory (DFT). gaussian.compsu.edu

The process for determining absolute configuration using VCD is similar to that of ECD. It begins with an exhaustive conformational analysis to locate all relevant structures. gaussian.com For each conformer, the IR and VCD spectra are then computed. gaussian.com The predicted spectra for the individual conformers are averaged based on their calculated Boltzmann populations to generate a final theoretical VCD spectrum. researchgate.net The absolute configuration is determined by matching the experimental VCD spectrum with the calculated spectrum of one of the enantiomers; enantiomers are expected to show VCD spectra that are identical in shape but opposite in sign. gaussian.com

A significant advantage of VCD is that all molecules with chiral centers have vibrational transitions, meaning a specific chromophore is not required, unlike in ECD. scielo.br However, the computational demands for VCD calculations can be high, and a good correspondence between the experimental and theoretical spectra is necessary for a reliable assignment. scielo.br While VCD is a powerful tool for stereochemical elucidation, its specific application to the structural reassignment of this compound is not prominently detailed in the reviewed scientific literature. researchgate.netrsc.org

| Feature | Description |

| Technique | Vibrational Circular Dichroism (VCD) Spectroscopy |

| Principle | Measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. gaussian.com |

| Computational Method | Density Functional Theory (DFT) is widely used to calculate vibrational frequencies, absorption intensities (IR), and rotational strengths (VCD). psu.edunih.gov |

| General Workflow | 1. Identify all possible low-energy conformers. 2. Compute the IR and VCD spectrum for each relevant conformer. 3. Generate a final theoretical spectrum by Boltzmann averaging the conformer spectra. gaussian.comresearchgate.net 4. Compare the sign and shape of the theoretical spectrum with the experimental one. |

| Key Advantage | Does not require a specific chromophore, as all chiral molecules exhibit vibrational transitions. scielo.br |

| Reported Application | Specific VCD studies for the structural elucidation of this compound are not extensively reported in the literature. |

Optical Rotatory Dispersion (ORD) Studies and Limitations in Assignment

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with respect to the wavelength of light. A simplified version of this technique, measuring optical rotation (OR) at a single wavelength (typically the sodium D-line at 589 nm), played a role in the stereochemical reassignment of the mollenines. scielo.brscielo.br After a new synthesis route was developed, the comparison of the optical rotation data for the synthesized epimer of Mollenine A showed complete agreement with the data reported for the natural compound, confirming the structural misassignment. scielo.br This finding was directly extended to this compound. scielo.br

However, there are significant limitations to relying solely on single-wavelength OR comparisons for assigning absolute configuration. The practice is strongly discouraged as a primary method because the measured value can be highly sensitive to experimental conditions and, most critically, to the presence of minor chiral impurities. scielo.br A small amount of a highly rotating impurity can drastically alter the measured optical rotation of the sample, potentially leading to an erroneous assignment. scielo.br Therefore, while the agreement of OR values provided supporting evidence in the case of the mollenines, it was the combination with more robust data from NMR and ECD calculations that led to the definitive and unambiguous reassignment of the absolute configuration. scielo.brscielo.br

Biosynthetic Pathways and Precursor Incorporation in Mollenine B Production

Identification of Fungal Strains and Associated Biosynthetic Gene Clusters (BGCs)

Mollenine B, along with its analog Mollenine A, was first isolated from the ascostromata of the fungus Eupenicillium molle (NRRL 13062). nih.govacs.orgacs.orguiowa.edu Subsequent research has also pointed to other fungal sources, such as Aspergillus novofumigatus, for producing related compounds. researchgate.net The biosynthesis of such complex natural products is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC).

While the specific BGC for this compound has been a subject of investigation, significant insights have been gained from studying the biosynthesis of structurally related dioxomorpholines, such as acu-dioxomorpholine from Aspergillus aculeatus. nih.gov The BGC responsible for acu-dioxomorpholine contains a core set of genes that are believed to be homologous to those involved in this compound biosynthesis. nih.gov This cluster notably includes genes for a nonribosomal peptide synthetase (NRPS), an NAD(P)-dependent reductase, and a prenyltransferase. nih.gov Deletion of these key genes in A. aculeatus was shown to abolish the production of acu-dioxomorpholine, confirming their essential role in the biosynthetic pathway. nih.gov

Proposed Enzymatic Mechanisms in Dioxomorpholine Ring Formation

The formation of the characteristic dioxomorpholine ring of this compound is a multi-step process catalyzed by a series of dedicated enzymes encoded within the BGC.

Role of Nonribosomal Peptide Synthetase (NRPS) Gene (adxA)

The central enzyme in the assembly of the this compound core structure is a nonribosomal peptide synthetase (NRPS), exemplified by the adxA gene in the acu-dioxomorpholine pathway. nih.gov This large, multi-domain enzyme is proposed to function as a two-module NRPS. nih.gov

The first module's adenylation (A) domain is responsible for recognizing and activating L-tryptophan. nih.gov The second module's A domain activates a phenylalanine-derived precursor, phenyllactate. nih.gov A key feature of this NRPS is its specialized condensation (C) domain, which facilitates the formation of an ester bond between the activated tryptophan and phenyllactate, creating a depsipeptide intermediate. nih.govnih.gov This is distinct from typical NRPS condensation domains that form peptide bonds. The final step catalyzed by the NRPS is the cyclization of the depsipeptide intermediate, which is released from the enzyme to form the foundational diketomorpholine ring. nih.gov

Function of NAD(P)-Dependent Reductase Gene (adxB) in Precursor Synthesis

The synthesis of the phenyllactate precursor required for the dioxomorpholine core is catalyzed by an NAD(P)-dependent reductase, encoded by the adxB gene in the acu-dioxomorpholine BGC. nih.gov This enzyme functions as a phenylpyruvate reductase. nih.gov It utilizes NAD(P)H as a cofactor to catalyze the reduction of the keto group of phenylpyruvate to a hydroxyl group, thereby forming phenyllactate. nih.gov Phenylpyruvate itself is derived from the transamination of phenylalanine, a common step in amino acid catabolism. nih.gov

Mechanism of Prenyltransferase Gene (adxC) in Reverse Prenylation

A key structural feature of this compound is the reverse prenyl group attached to the indole (B1671886) nucleus. This modification is carried out by a prenyltransferase, such as the one encoded by the adxC gene. nih.gov This enzyme catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C3 position of the indole ring of the diketomorpholine core. nih.gov This type of reaction, where the linkage occurs at the vinylic position of the prenyl donor, is termed "reverse" prenylation. nih.gov Such prenylation reactions are common in the biosynthesis of fungal indole alkaloids and are crucial for the biological activity of the final molecule. nih.gov

Isotopic Labeling Studies to Elucidate Biosynthetic Origin

Isotopic labeling studies have been instrumental in confirming the biosynthetic precursors of the dioxomorpholine scaffold. These experiments involve feeding the producing fungus with isotopically labeled compounds and analyzing the resulting metabolites for the incorporation of the label.

Incorporation of Tryptophan-Derived Precursors

To confirm the origins of the carbon skeleton of dioxomorpholines, stable isotope feeding experiments have been conducted. In studies on the related acu-dioxomorpholine, feeding the fungal culture with [D5-indole]-Trp resulted in a corresponding mass shift in the produced molecule, confirming that tryptophan is the precursor for the indole-containing part of the structure. nih.gov A mass shift of +5 Da was observed, consistent with the incorporation of the deuterated indole ring. nih.gov

Similarly, feeding with labeled phenylalanine ([D5-phenyl]-Phe) also resulted in a +5 Da mass shift, verifying that the benzyl (B1604629) portion of the molecule is derived from phenylalanine. nih.gov Further experiments using 13C9-Phe and D8,15N-Phe provided more detailed insights, supporting a pathway where phenylalanine is first converted to phenylpyruvate before being reduced to phenyllactate and incorporated into the final structure. nih.gov

Table 1: Key Genes in Dioxomorpholine Biosynthesis and Their Functions

| Gene | Enzyme Type | Proposed Function |

|---|---|---|

| adxA | Nonribosomal Peptide Synthetase (NRPS) | Activates and dimerizes L-tryptophan and phenyllactate; catalyzes ester bond formation and cyclization to form the diketomorpholine ring. nih.gov |

| adxB | NAD(P)-Dependent Reductase | Reduces phenylpyruvate to phenyllactate, a key precursor for the dioxomorpholine core. nih.gov |

Table of Compounds

| Compound Name |

|---|

| Mollenine A |

| This compound |

| Acu-dioxomorpholine |

| Acu-dioxomorpholine A |

| Acu-dioxomorpholine B |

| L-Tryptophan |

| Phenylalanine |

| Phenyllactate |

| Phenylpyruvate |

Incorporation of Phenylalanine-Derived Precursors

The molecular structure of this compound contains a component derived from the amino acid phenylalanine. nih.gov Isotopic labeling studies on closely related diketomorpholines, such as acu-dioxomorpholine, have provided a model for understanding this incorporation. nih.gov The biosynthesis does not incorporate phenylalanine directly but rather utilizes a modified derivative, phenyllactate. nih.gov

The proposed pathway begins with the conversion of phenylpyruvate, a keto acid derived from phenylalanine, into phenyllactate through a reduction reaction catalyzed by an NAD(P)-dependent reductase. nih.gov This α-hydroxy acid is then utilized by a nonribosomal peptide synthetase (NRPS) enzyme. Stable isotope labeling experiments have confirmed that a phenyllactate monomer, originating from phenylalanine, is integrated into the diketomorpholine scaffold of related compounds. nih.gov This NRPS machinery activates and tethers both L-tryptophan and the phenylalanine-derived phenyllactate, setting the stage for their condensation and cyclization.

| Precursor | Intermediate | Key Enzyme Type (Proposed) | Reference |

| Phenylalanine | Phenylpyruvate | Aminotransferase | nih.gov |

| Phenylpyruvate | Phenyllactate | NAD(P)-dependent Reductase | nih.gov |

| Phenyllactate | Diketomorpholine Core | Nonribosomal Peptide Synthetase (NRPS) | nih.gov |

Comparative Biosynthesis with Related Indole Alkaloids and Diketopiperazines

The biosynthetic pathway of this compound shares features with, yet is distinct from, the pathways of other indole alkaloids and the well-studied diketopiperazines (DKPs).

Comparison with Related Indole Alkaloids:

This compound belongs to the broad class of prenylated indole alkaloids. sioc-journal.cn The biosynthesis of many such alkaloids begins with the amino acid tryptophan. wikipedia.org However, the assembly of their core scaffolds varies significantly. For instance, the biosynthesis of many pyrroloindoline DKP alkaloids like roquefortine C involves the condensation of two amino acids, typically L-tryptophan and another proteinogenic amino acid, catalyzed by an NRPS or a cyclodipeptide synthase (CDPS). researchgate.netrsc.org

The key distinction in this compound's biosynthesis is the formation of a diketomorpholine ring, which is a depsipeptide. This structure arises from the condensation of an amino acid (L-tryptophan) and an α-hydroxy acid (phenyllactate). nih.gov This process is mediated by an NRPS featuring a specialized condensation domain proposed to catalyze the formation of an ester bond, a departure from the typical peptide bond formation seen in the assembly of DKP alkaloids. nih.gov Following the initial core formation, tailoring enzymes such as prenyltransferases install the dimethylallyl group, a common feature in this class of natural products. sioc-journal.cnresearchgate.net

Comparison with Diketopiperazines (DKPs):

Diketopiperazines are cyclic dipeptides formed from the condensation of two α-amino acids. nih.gov Their biosynthesis is a well-established paradigm, typically catalyzed by either NRPSs or, more recently discovered, CDPSs that utilize aminoacyl-tRNAs as substrates. rsc.org

The biosynthesis of this compound's diketomorpholine core represents a significant variation on this theme. The fundamental difference lies in the precursor units and the resulting linkage.

| Feature | This compound (Diketomorpholine) | Typical Diketopiperazine (DKP) | Reference |

| Precursor 1 | L-Tryptophan (α-amino acid) | α-amino acid | nih.govnih.gov |

| Precursor 2 | Phenyllactate (α-hydroxy acid) | α-amino acid | nih.govnih.gov |

| Core Linkage 1 | Peptide Bond (amide) | Peptide Bond (amide) | nih.govnih.gov |

| Core Linkage 2 | Ester Bond | Peptide Bond (amide) | nih.gov |

| Core Structure | Depsipeptide | Cyclodipeptide | nih.govnih.gov |

| Key Synthetase | Nonribosomal Peptide Synthetase (NRPS) | NRPS or Cyclodipeptide Synthase (CDPS) | nih.govrsc.org |

This substitution of an α-hydroxy acid for one of the amino acids results in an ester linkage within the heterocyclic core, defining it as a diketomorpholine rather than a diketopiperazine. This biosynthetic strategy, employing an NRPS with a specialized ester-bond forming condensation domain, expands the known catalytic repertoire of these enzymatic systems. nih.gov

Chemical Synthesis and Derivatization Strategies for Mollenine B and Its Analogues

Total Synthesis Approaches to the Mollenine B Skeleton

The total synthesis of this compound has been accomplished by multiple research groups, primarily employing a biomimetic approach that reflects its putative biosynthetic pathway. These syntheses have been instrumental in confirming the molecular structure and enabling further biological evaluation.

A cornerstone of this compound synthesis is the bioinspired prenylation of an indole (B1671886) precursor. researchgate.netnih.gov This key step mimics the likely biological production of such alkaloids in fungi. nih.gov Researchers have successfully employed a direct prenylation of tryptophan derivatives. For instance, a bioinspired indole prenylation reaction has been developed that uses dimethylallyl diphosphate (B83284) (DMAPP) or its equivalents as the electrophile in aqueous acidic media without the need for an enzyme, yielding prenylated indole products. researchgate.net This reaction has been applied to the synthesis of a variety of natural products, including Mollenine A. researchgate.netjst.go.jp

In one approach, the prenylation is achieved on a precursor that already contains the core dioxomorpholine ring system. rsc.org Another strategy involves the prenylation of a tryptophan-derived intermediate prior to the formation of the dioxomorpholine ring. researchgate.netnih.gov This latter approach has been shown to be effective in constructing the C3-reverse prenylated pyrrolo[2,3-b]indole (B14758588) motif characteristic of this compound. researchgate.net

The formation of the uncommon dioxomorpholine ring is a critical step in the synthesis of this compound. researchgate.netrsc.orgsoton.ac.uk This heterocyclic system is constructed from a tryptophan subunit and an α-hydroxy acid moiety. soton.ac.uk Synthetic chemists have devised several methods to forge this lactone-lactam fused ring.

One successful strategy involves the condensation of an N-protected tryptophan derivative with an appropriate α-hydroxy acid, followed by cyclization to form the six-membered diketomorpholine (DKM) ring. rsc.orgacs.org The synthesis of the DKM scaffold can be challenging, and various conditions have been explored to achieve efficient ring closure. rsc.org For example, one route involved the reaction of an amide intermediate with para-toluenesulfonic acid (PTSA) to facilitate the intramolecular esterification, leading to the formation of the dioxomorpholine ring. rsc.org

The timing of the dioxomorpholine ring formation relative to the indole prenylation can vary. Some syntheses construct the DKM ring first and then introduce the prenyl group, while others perform the prenylation on a tryptophan derivative before cyclizing to form the dioxomorpholine structure. researchgate.netrsc.org

Initial reports on the structure of this compound were later found to have incorrect stereochemical assignments. rsc.orgrsc.org Subsequent total syntheses played a crucial role in revising and confirming the absolute stereochemistry of this compound as (3S, 6S, 14S, 16S). researchgate.netnih.gov

Achieving the correct stereochemistry requires careful control over the synthetic sequence. The stereocenters are typically established through the use of chiral starting materials, such as L-tryptophan, and stereoselective reactions. rsc.org During the synthesis, it was observed that a thermodynamically controlled epimerization could occur on the dioxomorpholine ring, highlighting the need for carefully controlled reaction conditions to obtain the desired diastereomer. researchgate.netnih.gov The comparison of spectroscopic data, such as NMR and electronic circular dichroism (ECD) spectra, between the synthetic compounds and the natural product was essential for the definitive assignment of the stereochemistry. researchgate.netnih.gov

| Key Synthetic Step | Description | Significance |

| Bioinspired Indole Prenylation | Direct introduction of a prenyl group to the indole nucleus of a tryptophan derivative. researchgate.netrsc.org | Mimics the natural biosynthetic pathway and efficiently installs a key structural motif. |

| Dioxomorpholine Ring Formation | Cyclization of a linear precursor, typically derived from tryptophan and an α-hydroxy acid, to form the six-membered lactone-lactam ring. rsc.orgacs.org | Constructs the characteristic and relatively uncommon heterocyclic core of this compound. |

| Stereochemical Correction | Elucidation and confirmation of the correct absolute stereochemistry through total synthesis and spectroscopic analysis. researchgate.netrsc.org | Rectified the initial misassignment of the natural product's structure. |

Dioxomorpholine Ring Formation Methodologies

Synthesis of this compound Analogues and Derivatives

The development of synthetic routes to this compound has opened avenues for the preparation of analogues and derivatives, which are valuable for structure-activity relationship (SAR) studies and the exploration of new biological activities.

While the existing literature primarily focuses on the total synthesis of the natural product itself, the methodologies developed for the formation of the dioxomorpholine ring offer potential for modification. acs.org By utilizing different α-hydroxy acid building blocks in the condensation step with the tryptophan derivative, a variety of analogues with substitutions on the dioxomorpholine ring could theoretically be generated. This approach would allow for probing the influence of the substitution pattern on this part of the molecule on its biological activity.

The prenyl side chain of this compound presents a handle for structural diversification. The cross-metathesis reaction used in one of the total syntheses to install the prenyl group could potentially be adapted to introduce other alkyl or functionalized side chains at this position. rsc.org For example, using different olefinic partners in the metathesis reaction could lead to a range of analogues with varied lipophilicity and steric bulk, which could modulate the compound's interaction with biological targets. The indole nitrogen and other positions on the aromatic ring also represent potential sites for modification to generate further structural diversity.

Modification of the Dioxomorpholine Ring System

Observation and Control of Epimerization Phenomena During Synthesis

The stereochemical integrity of chiral centers is a paramount concern in the total synthesis of complex natural products like this compound. During the synthetic endeavors aimed at this compound and its analogues, a notable challenge that has been documented is the phenomenon of epimerization, particularly concerning the stereocenters within the dioxomorpholine ring system. researchgate.netnih.gov This section details the key observations of this stereochemical instability and the strategies that can be inferred for its control.

Observation of Epimerization

A significant finding in the total synthesis of this compound was the occurrence of a thermodynamically controlled epimerization reaction involving the dioxomorpholine ring. researchgate.netnih.gov This observation was crucial in the eventual reassignment of the absolute stereochemistry of both Mollenine A and this compound to 3S,6S,14S,16S. nih.gov

Initial synthetic routes that targeted the originally proposed structure of Mollenine A, a diastereomer of this compound, yielded a compound whose NMR data did not align with the natural product. scielo.br This discrepancy prompted the synthesis of an epimer of the proposed Mollenine A structure. The spectroscopic data (NMR and optical rotation) of this synthesized epimer showed complete agreement with those reported for the natural compound, leading to the structural revision. scielo.br

The epimerization is understood to occur at the Cα position of the corresponding exo isomers of hexahydropyrrolo[2,3-b]indole frameworks. acs.org This process is typically promoted by a base, which facilitates the generation of an enolate intermediate. Subsequent kinetic protonation of this intermediate at low temperatures generally yields the thermodynamically more stable endo products. acs.org In the context of this compound's intricate structure, this inherent chemical reactivity presented a significant hurdle to achieving stereochemical control.

Control Strategies for Epimerization

While the literature does not always explicitly detail "control" strategies in the sense of preventing epimerization, the synthetic routes themselves provide insight into managing this phenomenon. The control of stereochemistry is often achieved through a carefully planned sequence of reactions and the selection of specific reagents and conditions that favor the formation of the desired diastereomer.

Diastereoselective synthesis is the primary strategy to control the relative stereochemistry of the multiple chiral centers in this compound. ox.ac.uk The choice of coupling agents and reaction conditions during the formation of amide bonds, for instance, is critical. Carbodiimide-based reagents are frequently used, and their selection can influence the propensity for epimerization. mdpi.com

In the synthesis of related complex indole alkaloids, the timing of key chemical transformations is a critical control element. For example, in the synthesis of novofumigatamide analogues, which share structural motifs with this compound, the introduction of a reverse prenyl group was strategically timed to block a position susceptible to reacting with a base, which would otherwise lead to an undesired cyclopropylazetoindoline structure. acs.org

Furthermore, the choice of protective groups can influence the stereochemical outcome. In the synthesis of novofumigatamide analogues, an N-Boc analogue was synthesized to test the influence of the N-acetyl group on the reaction's stereoselectivity. acs.org

The table below summarizes key findings related to the observation of epimerization during the synthesis of this compound and related compounds.

| Compound/Intermediate | Observation/Control Strategy | Research Finding | Reference |

| Mollenine A/B | Observation of Epimerization | A thermodynamically controlled epimerization on the dioxomorpholine ring was observed during the total synthesis. | researchgate.netnih.gov |

| Mollenine A | Stereochemical Reassignment | The synthesis of an epimer of the initially proposed structure was necessary to match the natural product's spectroscopic data, confirming epimerization as a key factor. | scielo.br |

| Hexahydropyrrolo[2,3-b]indoles | Mechanism of Epimerization | Epimerization of exo isomers to the more thermodynamically stable endo isomers occurs via base-promoted enolate formation followed by kinetic protonation. | acs.org |

| Novofumigatamide Analogue | Strategic Blocking | The introduction of a reverse prenyl group was used to prevent an unwanted side reaction initiated by a base, which is also a condition for epimerization. | acs.org |

Ultimately, the successful total synthesis of this compound, with the correct stereochemistry, relied on a deep understanding of these potential epimerization pathways. rsc.org By carefully designing the synthetic sequence and choosing appropriate reaction conditions, it is possible to navigate the challenges posed by stereochemical instability and arrive at the desired natural product.

Mechanistic Investigations of Mollenine B S Biological Activities in Preclinical Models

Cellular and Molecular Targets in Biological Systems

There is currently a lack of available scientific literature detailing the specific cellular and molecular targets of Mollenine B in biological systems.

Studies on P-glycoprotein (P-gp) Inhibitory Effects

No studies were identified that investigated the potential of this compound to act as an inhibitor of the P-glycoprotein (P-gp) efflux pump. P-gp is a transmembrane protein known for its role in multidrug resistance in cancer by actively transporting a wide variety of xenobiotics out of cells. Assays to determine P-gp inhibition, such as those using cell lines overexpressing P-gp (e.g., MDR1-MDCKII) and monitoring the efflux of a fluorescent substrate, have not been reported for this compound. eurofinsdiscovery.comnih.gov

Investigation of Molecular Interactions with Biological Macromolecules

Specific data on the molecular interactions between this compound and biological macromolecules, such as proteins or nucleic acids, are not available in the current scientific literature. Research detailing the binding affinity, interaction sites, or the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions) that this compound may form with specific molecular targets has not been published.

Exploration of Potential Antiproliferative Mechanisms in Cellular Assays

While numerous studies report the antiproliferative activities of various natural and synthetic compounds against cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%, no such data has been published for this compound. researchgate.netf1000research.comechemcom.comjabonline.in Consequently, there is no research exploring the downstream molecular mechanisms, such as cell cycle arrest or induction of apoptosis, that would be triggered by this compound in cancer cells. jabonline.in

Analysis of Antibacterial Mechanisms Against Model Organisms

There is no available research on the antibacterial properties of this compound. Standard assays to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, have not been reported for this compound against any model organisms. researchgate.netnih.gov Therefore, any potential mechanisms of antibacterial action remain uninvestigated.

In Vitro Cellular Studies and Assay Methodologies

Due to the absence of primary research on the biological activities of this compound, there are no published studies detailing the specific in vitro cellular assay methodologies used to investigate this compound.

Cell-Based Assays for Mechanistic Pathway Elucidation

No cell-based assays designed to elucidate the mechanistic pathways affected by this compound have been described in the scientific literature. Methodologies such as reporter gene assays, protein expression analysis (e.g., Western blotting), or cell signaling pathway analysis have not been applied to study the effects of this compound. sartorius.hrnih.govbmglabtech.com

Protein Binding and Ligand-Target Interaction Studies

There is currently no available data from protein binding or ligand-target interaction studies for this compound. The identification of a small molecule's protein targets is a foundational step in drug discovery, often accomplished through direct biochemical methods like affinity purification-mass spectrometry, or indirect approaches such as genetic and computational methods. nih.govresearchgate.netnih.gov These techniques are designed to elucidate the specific proteins a compound binds to, providing crucial insights into its mechanism of action. nih.govresearchgate.netnih.gov The absence of such studies for this compound means its direct molecular interactors within a cell remain unknown.

Interactive Data Table: Protein Binding and Ligand-Target Interaction Data for this compound

| Target Protein | Binding Affinity (Kd) | Assay Method | Key Interacting Residues |

|---|

Preclinical In Vivo Model Systems for Mechanistic Evaluation

Information regarding the use of preclinical in vivo models to evaluate the mechanistic aspects of this compound's biological activity is not present in the current body of scientific literature. Preclinical animal models are indispensable for understanding how a compound behaves in a complex biological system, offering insights into its therapeutic efficacy and mechanism of action that cannot be obtained from in vitro studies alone. liveonbiolabs.com The development and use of such models are critical for validating the therapeutic relevance of a potential drug target. liveonbiolabs.com Without these studies, the physiological effects and potential therapeutic applications of this compound in a living organism have not been explored.

Interactive Data Table: Preclinical In Vivo Mechanistic Studies of this compound

| Animal Model | Finding | Mechanistic Insight |

|---|

Advanced Spectroscopic and Computational Methodologies in Mollenine B Research

Integration of Experimental and Theoretical Spectroscopy for Structure Determination

The definitive structure of Mollenine B was established through a powerful combination of experimental spectroscopic data and theoretical calculations. Initially, the planar structure and molecular formula (C23H28N2O4) were determined using traditional spectroscopic methods. acs.org High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) confirmed the molecular formula, indicating an additional formyl group compared to its analogue, Mollenine A. acs.org A comprehensive analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) data, supported by 2D NMR experiments like HMQC and HMBC, allowed for the assignment of all proton and carbon signals and established the core connectivity of the molecule. acs.org

However, the initial assignment of the absolute stereochemistry was later revised, highlighting the critical role of theoretical spectroscopy. scielo.br The reassignment of this compound's absolute configuration to (3S, 6S, 14S, 16S) was achieved by combining total synthesis with chiroptical spectroscopy. researchgate.net Specifically, the experimental Electronic Circular Dichroism (ECD) spectrum of the synthesized molecule was compared with the ECD spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). researchgate.netacs.org The strong correlation between the experimental data of the natural product and the calculated spectrum for the specific (3S, 6S, 14S, 16S)-isomer provided unambiguous proof of its absolute configuration, a feat difficult to achieve with NMR or MS alone. scielo.brresearchgate.net

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 165.7 | - |

| 3 | 62.8 | 4.10, dd, 10.5, 4.5 |

| 5 | 165.2 | - |

| 6 | 78.3 | 5.51, s |

| 8 | 142.3 | - |

| 9 | 123.6 | 7.55, d, 7.7 |

| Formyl (N-CHO) | 161.7 | 9.01, s |

Computational Chemistry Approaches for Conformational Analysis and Molecular Dynamics

Computational chemistry provides indispensable tools for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. bath.ac.uk Conformational analysis, typically performed using methods like Density Functional Theory (DFT), is employed to determine the molecule's most stable three-dimensional shapes (conformers). pensoft.netnih.gov These calculations involve optimizing the molecular geometry to find the lowest energy states, providing insight into the preferred spatial arrangement of atoms, which is crucial for its biological activity. researchgate.net

While specific DFT-based conformational analyses for this compound are not extensively published, the methodology is standard in natural product research. warwick.ac.ukuwo.ca The process involves:

Generating an initial 3D structure.

Performing a systematic or stochastic search of the conformational space.

Calculating the relative energies of different conformers using a selected DFT functional and basis set to identify the most stable, low-energy structures. molpro.net

Furthermore, Molecular Dynamics (MD) simulations offer a way to study the molecule's movements over time. wikipedia.org An MD simulation numerically solves Newton's equations of motion for the atoms in the molecule, governed by a molecular mechanics force field (e.g., AMBER, CHARMM). nih.govmdpi.com This produces a trajectory of atomic positions over time, revealing the molecule's flexibility, dynamic behavior, and how it might change shape upon interacting with its environment or a biological target. nih.gov For a complex, fused-ring system like this compound, MD simulations can illuminate the flexibility of its side chains and the rigidity of its core structure. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might exert a biological effect, computational techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze its interactions with protein targets. mdpi.comencyclopedia.pub Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. frontiersin.org The process involves using a scoring function to estimate the binding affinity for different poses, with lower scores typically indicating a more favorable interaction. frontiersin.org

While this compound has shown moderate cytotoxicity, specific protein targets are not yet fully elucidated. acs.org However, the methodology to investigate such interactions would involve:

Target Identification and Preparation: Obtaining the 3D crystal structure of a potential protein target from a repository like the Protein Data Bank (PDB). mdpi.com

Docking Simulation: Using software such as AutoDock or GOLD to place the this compound structure into the active or allosteric site of the target protein. mdpi.comfrontiersin.org The simulation identifies the most likely binding poses and calculates a binding energy or fitness score. frontiersin.org

Interaction Analysis: Examining the predicted complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and specific amino acid residues (e.g., Cys172, Tyr326) in the protein's binding pocket. mdpi.comencyclopedia.pub

Following docking, MD simulations can be performed on the predicted this compound-protein complex to assess the stability of the interaction over time. nih.govnih.gov These simulations can validate the docking results by showing whether the ligand remains stably bound in the predicted pose or if it dissociates, providing a more dynamic and realistic view of the binding event. nih.gov

| Methodology | Application in this compound Context | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of ECD spectra; Conformational analysis. | Aids in absolute stereochemistry determination; Predicts the most stable 3D structures. researchgate.netpensoft.net |

| Molecular Docking | Prediction of binding modes to potential protein targets. | Identifies plausible binding poses and key interacting residues, guiding functional studies. mdpi.comencyclopedia.pub |

| Molecular Dynamics (MD) | Analysis of molecular flexibility; Assessment of ligand-target complex stability. | Reveals the dynamic behavior of the molecule and the stability of its interactions with proteins. nih.govmdpi.com |

Genome Mining and Metabolomics for Discovery and Annotation of Related Compounds

Modern natural product research heavily relies on genome mining and metabolomics to discover novel compounds and understand their biosynthesis. uni-tuebingen.dewikipedia.org

Genome mining involves using bioinformatics tools to scan the genome of a producing organism for biosynthetic gene clusters (BGCs). wikipedia.org BGCs are physically clustered sets of genes that encode the enzymes responsible for producing a specific natural product. frontiersin.org For this compound, the genome of the fungus Eupenicillium molle could be sequenced and analyzed with software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). uni-tuebingen.defrontiersin.org This analysis would identify the putative BGC responsible for synthesizing the dioxomorpholine scaffold of the mollenines. Identifying the BGC can provide clues about the biosynthetic pathway, reveal the enzymes involved, and potentially enable heterologous expression to produce novel analogues. rsc.org

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. wikipedia.org Using untargeted metabolomics, typically with Liquid Chromatography-Mass Spectrometry (LC-MS), a comprehensive profile of the metabolites produced by Eupenicillium molle can be generated. biorxiv.orgnih.gov By comparing the metabolite profiles of wild-type and genetically modified strains (e.g., where a key gene in the predicted mollenine BGC is deleted), researchers can directly link the BGC to mollenine production. Furthermore, this approach is powerful for dereplication (rapidly identifying known compounds) and for discovering new, previously uncharacterized this compound analogues by searching the complex dataset for masses and fragmentation patterns related to the parent compound. frontiersin.org

Structure Activity Relationship Sar Studies for Mollenine B and Analogues

Correlating Structural Features with Biological Activity Profiles

Although a dedicated SAR study on a library of Mollenine B derivatives is not yet published, the biological activities of several naturally occurring and synthetic dioxomorpholine alkaloids provide preliminary SAR insights. These compounds have primarily been investigated for their cytotoxic and P-glycoprotein (P-gp) inhibitory activities.

Key structural components of this compound and its analogues that are likely to influence bioactivity include the indole (B1671886) nucleus, the reverse prenyl group at the C3 position of the indole, the dioxomorpholine ring, and the stereochemistry of the various chiral centers.

Studies on closely related compounds have demonstrated a range of biological effects. For instance, Shornephine A, a DKM analogue, was found to be a non-cytotoxic inhibitor of P-glycoprotein (P-gp) mediated drug efflux in multidrug-resistant human colon cancer cells at a concentration of 20 μM. acs.org This suggests that the DKM scaffold can interact with transport proteins without causing cell death. In contrast, other DKM derivatives have shown significant anti-proliferative and cytotoxic effects against various cancer cell lines. researchgate.net

The cytotoxicity data for several DKM analogues are summarized below, illustrating the potential of this scaffold.

| Compound Name | Cell Line(s) | Reported Activity (IC₅₀) | Source |

| Asterresin D | A549 (Human lung carcinoma) | 3.96 µM | researchgate.net |

| Giluterrin | A549 (Human lung carcinoma) | 7.97 µM | researchgate.net |

| Unnamed Dioxomorpholine 3 | HT1080, T46D, A2780S | 2.48 to 29.17 μM | researchgate.net |

| Unnamed Dioxomorpholine 5 | HT1080, T46D, A2780S | 2.48 to 29.17 μM | researchgate.net |

| Unnamed Dioxomorpholine 6 | HT1080, T46D, A2780S | 2.48 to 29.17 μM | researchgate.net |

| Unnamed Dioxomorpholine 7 | HT1080, T46D, A2780S | 2.48 to 29.17 μM | researchgate.net |

| Unnamed Dioxomorpholine 8 | HT1080, T46D, A2780S | 2.48 to 29.17 μM | researchgate.net |

Analysis of related indole alkaloids, such as asterriquinones, has shown that the nature of substituents on a quinone ring is critical for cytotoxicity. Analogues with hydroxy or acetoxy groups were active, while those with dimethoxy or diamino moieties were not, highlighting the importance of specific functional groups for biological activity. soton.ac.uk For this compound, it can be inferred that modifications to the prenyl group (e.g., saturation, oxidation, or truncation) or substitutions on the indole ring would likely have a profound impact on its activity profile.

Design Principles for Modulating Dioxomorpholine-Based Bioactivity

The modulation of the biological activity of DKM-containing compounds hinges on several key chemical principles, derived from studies of their stability and reactivity.

One of the most critical design considerations for the dioxomorpholine scaffold is its inherent chemical instability. The DKM ring, which contains both a lactam and a lactone (an ester) linkage, is susceptible to acid-mediated solvolysis. acs.org For instance, Shornephine A was observed to readily undergo methanolysis to yield its seco-acid methyl ester derivative. acs.org This instability presents a significant challenge for developing these compounds as therapeutic agents, as they may degrade before reaching their biological target.

A crucial design principle to overcome this limitation is N-alkylation . Research has demonstrated that alkylation of the DKM ring's nitrogen atom significantly enhances the stability of the scaffold, making it more robust and suitable for biological applications. acs.org This modification prevents the facile ring-opening that plagues N-unsubstituted DKMs. Therefore, a primary strategy for modulating the bioactivity and improving the pharmacokinetic properties of this compound analogues would involve the introduction of various alkyl or functionalized alkyl groups at this position.

Other design principles include:

Stereochemical Control: The absolute configuration of the chiral centers in this compound is known. scielo.br The synthesis of diastereomers and enantiomers is essential to determine which stereochemical arrangement provides the optimal orientation for target binding and biological activity.

Modification of the Prenyl Group: The lipophilic prenyl tail is a common feature in bioactive natural products and often plays a key role in membrane association or hydrophobic interactions with a target protein. Modifying its length, branching, or introducing unsaturation or functional groups could modulate binding affinity and specificity.

Substitution on the Indole Ring: The indole nucleus is a versatile scaffold that can be functionalized at multiple positions. Introducing electron-donating or electron-withdrawing groups could alter the electronic properties of the molecule, influencing its target interactions and metabolic stability.

Rational Design of this compound-Inspired Probes for Biological Research

Chemical probes are indispensable tools for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. The rational design of a this compound-inspired probe would leverage the known structural features and chemical properties of the DKM scaffold to create a molecule capable of target identification, often through affinity-based protein profiling.

A general design for a chemical probe includes three key components: a ligand for target recognition, a reactive group for covalent cross-linking, and a reporter tag for detection and enrichment.

Proposed Design for a this compound-Based Probe:

Ligand Scaffold: The core structure would be based on this compound. A crucial modification, based on the design principles outlined above, would be the N-alkylation of the dioxomorpholine ring . This would not only stabilize the probe against degradation but also provide a convenient attachment point for a linker and reporter tag without significantly altering the core structure likely responsible for binding.

Reactive Group: To enable covalent capture of the biological target, a photoreactive group such as a diazirine or benzophenone (B1666685) could be incorporated. These groups are chemically inert until activated by UV light, at which point they form a covalent bond with nearby amino acid residues of the target protein. This group could be installed on the N-alkyl chain or at a distal position on the prenyl group, minimizing interference with target binding.

Reporter Tag: A reporter tag is necessary for the visualization and/or purification of the probe-protein complex. A common choice is an alkyne or azide (B81097) group, which can be linked to a fluorescent dye or a biotin (B1667282) affinity handle via a bio-orthogonal "click" reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition). This two-step approach allows for greater flexibility and avoids potential issues with bulky tags interfering with cell permeability or target binding.

A hypothetical this compound-based probe could therefore feature an N-propyl-alkyne group on the DKM ring. After incubation with cells or a cell lysate and UV-induced cross-linking to its target, the alkyne handle would be used to attach a biotin tag. The biotinylated protein complexes could then be isolated using streptavidin beads and the target protein identified by mass spectrometry. This approach would be a powerful strategy to uncover the molecular basis for the biological activity of this compound and the broader class of dioxomorpholine alkaloids.

Future Research Directions and Translational Potential of Mollenine B Research

Unexplored Biosynthetic Pathways and Enzymatic Functions

A fundamental gap in our understanding of Mollenine B lies in its natural production. The biosynthetic pathway leading to this complex molecule in its native producer, the fungus Eupenicillium molle, has not yet been elucidated. researchgate.net Based on its chemical structure, the biosynthesis is hypothesized to involve several key precursors and enzymatic steps, which represent significant avenues for future investigation.

Key Precursors and Hypothesized Reactions:

| Precursor | Hypothesized Role in this compound |

| L-Tryptophan | Forms the core pyrrolidinoindoline structure. |

| α-Hydroxy acid | Condenses with the tryptophan-derived unit to form the dioxomorpholine ring. |

| Dimethylallyl pyrophosphate (DMAPP) | Serves as the donor for the prenyl group attached to the indole (B1671886) core. |

Future research should prioritize the identification and characterization of the biosynthetic gene cluster (BGC) responsible for this compound synthesis in E. molle. Fungal secondary metabolite biosynthesis genes are typically organized in such clusters, which often include genes encoding key enzymes like non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), and tailoring enzymes such as prenyltransferases, oxidases, and methyltransferases. frontiersin.orgnih.gov The discovery of the this compound BGC would not only confirm its biosynthetic logic but also provide access to the specific enzymes involved. These enzymes, particularly the prenyltransferase that attaches the isoprenoid chain and the enzymes forming the unusual dioxomorpholine ring, are of significant interest for their potential use in biocatalysis and synthetic biology to generate novel analogues. asm.org The successful elucidation of biosynthetic pathways for other fungal dioxomorpholines and prenylated indole alkaloids provides a clear roadmap for this endeavor. researchgate.netrsc.org

Identification of Novel Biological Targets and Signaling Pathways

While Mollenine A has been reported to exhibit moderate cytotoxicity and antibacterial activity, specific biological targets for this compound have not been identified. researchgate.net The future of this compound research is critically dependent on a thorough investigation of its bioactivity and mechanism of action. Structurally related prenylated indole alkaloids are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, often through interaction with specific cellular pathways. mdpi.commdpi.com For instance, some indole alkaloids have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation. mdpi.com

A primary research objective should be to screen this compound against diverse biological systems. This could include panels of human cancer cell lines, pathogenic bacteria, and fungi to pinpoint its most promising therapeutic area. Following the identification of a primary bioactivity, modern chemical biology approaches can be employed to deorphanize its molecular target(s).

Potential Methodologies for Target Identification:

| Method | Description |

| Affinity-Based Approaches | This compound is chemically modified to incorporate a tag (e.g., biotin) and used as a "bait" to pull down its binding proteins from cell lysates. |

| Activity-Based Protein Profiling (ABPP) | Utilizes reactive probes to covalently label the active sites of entire enzyme families, allowing for the identification of targets by assessing changes in probe labeling in the presence of this compound. |

| Phenotypic Screening | High-content imaging or other phenotypic assays can reveal cellular changes induced by this compound, providing clues about the affected pathways. |

| In Silico Docking | Computational models can predict interactions between this compound and known protein structures, helping to prioritize potential targets for experimental validation. nih.gov |

Once a target is validated, subsequent studies should focus on elucidating the downstream effects on signaling pathways, providing a comprehensive understanding of its cellular mechanism.

Development of Advanced Synthetic Strategies for Complex Analogues

The existing total synthesis of this compound provides a crucial platform for the development of advanced synthetic strategies aimed at producing a diverse library of analogues. nih.govnih.gov Such a library is essential for establishing a robust structure-activity relationship (SAR), which can guide the optimization of the this compound scaffold for improved potency, selectivity, and drug-like properties.

Future synthetic work should explore modifications at several key positions of the this compound molecule:

The Dioxomorpholine Ring: The α-hydroxy acid component could be varied to explore the impact of different side chains on biological activity.

The Prenyl Group: Analogues with modified or different lipophilic chains could be synthesized to probe the role of this group in target engagement and membrane interactions.

The Indole Nucleus: Substituents could be introduced onto the aromatic ring to modulate electronic properties and create new interaction points with a target protein.

The N-formyl Group: This group can be replaced with other functionalities to assess its importance for activity.

Moreover, there is an opportunity to develop more efficient and versatile synthetic routes. Innovations in catalysis, such as palladium-catalyzed asymmetric allylic alkylation, could be adapted to streamline the construction of the complex core structure. mdpi.comresearchgate.net The development of biomimetic and late-stage functionalization strategies would also be highly valuable for rapidly accessing novel analogues from a common intermediate.

Integration of Omics Data for Systems-Level Understanding of this compound Biology

A systems biology approach, integrating various "omics" technologies, offers a powerful strategy to gain a holistic understanding of this compound. nih.govcaister.com This goes beyond the traditional "one molecule, one target" paradigm to explore the broader physiological impact of the compound.

Prospective Omics-Based Research Strategies:

| Omics Field | Application to this compound Research |

| Genomics | Sequencing the genome of Eupenicillium molle would enable the identification of the this compound biosynthetic gene cluster through bioinformatics analysis. frontiersin.org |

| Transcriptomics (RNA-seq) | Comparing the transcriptomes of producer and non-producer organisms, or of target cells treated with this compound versus a control, can reveal which genes and pathways are regulated by the compound. |

| Proteomics | Quantitative proteomics can identify changes in protein abundance or post-translational modifications in cells upon treatment with this compound, providing direct insights into its cellular effects. |

| Metabolomics | Analyzing the global metabolic profile of cells or organisms exposed to this compound can uncover perturbations in metabolic networks, revealing off-target effects or downstream consequences of target engagement. nih.gov |

By integrating these datasets, researchers can construct a comprehensive model of how this compound is produced and how it interacts with biological systems. This systems-level perspective is invaluable for predicting potential efficacy and identifying possible liabilities of the this compound scaffold early in the discovery process.

Opportunities for Mechanistic Drug Discovery from this compound Scaffold (excluding clinical development)

The unique and rigid three-dimensional structure of the this compound pyrrolidinoindoline core makes it an exceptionally attractive scaffold for mechanistic drug discovery. scielo.org.mx Unlike many flat, aromatic small molecules, the complexity and stereochemistry of this compound offer the potential for highly specific and novel interactions with biological targets.

The future translational potential of this compound research, from a pre-clinical standpoint, lies in leveraging its unique chemical architecture to develop potent and selective molecular probes. By first identifying a validated biological target (as outlined in section 9.2) and then exploring the structure-activity relationship through the synthesis of complex analogues (section 9.3), the this compound scaffold can be systematically optimized.

The goal of this optimization would be to create tool compounds with high affinity and selectivity for a specific protein target. These tools would be instrumental in basic biological research for dissecting the function of their target protein in health and disease. For example, a this compound-derived inhibitor of a novel cancer-related enzyme could be used to study the consequences of inhibiting that enzyme in various cancer models. This mechanistic approach, focused on creating high-quality chemical probes, is a critical first step in the long path of drug discovery and can provide invaluable insights into fundamental biology, independent of any future clinical development.

Q & A

Q. How can I investigate this compound’s metabolic stability for preclinical development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products